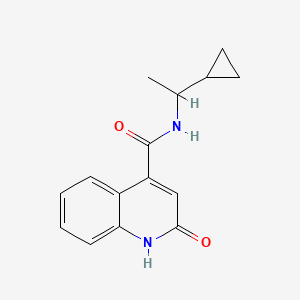
2-(5,6-dimethyl-1-benzofuran-3-yl)-N-ethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5,6-dimethyl-1-benzofuran-3-yl)-N-ethylacetamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is commonly referred to as DEA or N-ethyl-2-(5,6-dimethyl-1-benzofuran-3-yl) acetamide. This compound has been found to have a wide range of biological and pharmacological activities, making it a promising candidate for research in the areas of drug discovery and development.
作用機序
The mechanism of action of 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-ethylacetamide is not yet fully understood. However, several studies have suggested that it may act through various pathways in the body, including the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. This may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
2-(5,6-dimethyl-1-benzofuran-3-yl)-N-ethylacetamide has been found to have several biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. It has also been found to have anti-inflammatory and analgesic properties, which may make it useful for the treatment of conditions such as arthritis and chronic pain.
実験室実験の利点と制限
One of the main advantages of using 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-ethylacetamide in lab experiments is its wide range of biological and pharmacological activities. This makes it a versatile compound that can be used in various types of experiments. However, one of the limitations of using this compound is its relatively complex synthesis process, which may make it difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for research on 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-ethylacetamide. One of the most promising areas of research is in the development of anti-cancer drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment. Additionally, research on the anti-inflammatory and analgesic properties of this compound may lead to the development of new treatments for conditions such as arthritis and chronic pain. Finally, further studies are needed to optimize the synthesis process for this compound, making it more accessible for use in lab experiments.
合成法
The synthesis of 2-(5,6-dimethyl-1-benzofuran-3-yl)-N-ethylacetamide is a multi-step process that involves the reaction of several chemical reagents. One of the most commonly used methods for the synthesis of this compound is the Friedel-Crafts acylation reaction. This involves the reaction of 5,6-dimethyl-1-benzofuran with ethylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then purified through various methods such as column chromatography or recrystallization.
科学的研究の応用
2-(5,6-dimethyl-1-benzofuran-3-yl)-N-ethylacetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research for this compound is in the field of drug discovery and development. It has been found to have a wide range of biological and pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
特性
IUPAC Name |
2-(5,6-dimethyl-1-benzofuran-3-yl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-4-15-14(16)7-11-8-17-13-6-10(3)9(2)5-12(11)13/h5-6,8H,4,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXWQWJAHDCCJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=COC2=C1C=C(C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]-5-methyl-5-[3-(tetrazol-1-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B7454836.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(dimethylsulfamoyl)-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B7454840.png)
![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7454843.png)

![[2-(4-Fluoroanilino)phenyl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7454864.png)
![N'-[(2-methoxynaphthalen-1-yl)methyl]-N,N-dimethyl-1-phenylethane-1,2-diamine;oxalic acid](/img/structure/B7454871.png)
![N-[4-methoxy-3-(4-methoxyphenyl)phenyl]-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7454889.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B7454890.png)




![4-[2-[3-(4-Fluorophenyl)-5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-yl]ethyl]morpholine](/img/structure/B7454948.png)
